molecular formula C22H20O3 B037557 (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid CAS No. 119725-40-5

(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid

Cat. No. B037557
CAS RN: 119725-40-5
M. Wt: 332.4 g/mol
InChI Key: UMHQGTXAIQNRHZ-UNMCSNQZSA-N
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Description

(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chiral compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is also known as Flurbiprofen, which is widely used in the treatment of pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation.

Mechanism Of Action

Flurbiprofen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation. By inhibiting the production of prostaglandins, Flurbiprofen reduces inflammation and pain.
Biochemical and Physiological Effects:
Flurbiprofen has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of cyclooxygenase enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, it reduces inflammation and pain, and also has antipyretic effects, which help to reduce fever.

Advantages And Limitations For Lab Experiments

The advantages of Flurbiprofen for lab experiments are that it is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. The limitations of Flurbiprofen for lab experiments are that it is a chiral compound, which can complicate experiments, and it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of Flurbiprofen. One area of research is the development of new formulations of Flurbiprofen that can improve its bioavailability and increase its efficacy. Another area of research is the study of Flurbiprofen in the treatment of Alzheimer's disease, as it has shown promise in inhibiting the aggregation of beta-amyloid. Finally, the study of Flurbiprofen in combination with other drugs, such as opioids, may lead to new treatment options for pain management.

Synthesis Methods

The synthesis of Flurbiprofen involves the condensation of 4-bromobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide to yield 4-(4-bromophenyl)-3-buten-2-one. The next step involves the reaction of 4-(4-bromophenyl)-3-buten-2-one with phenylacetic acid in the presence of sodium methoxide to yield (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid.

Scientific Research Applications

Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Flurbiprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the formation of plaques in the brain.

properties

CAS RN

119725-40-5

Product Name

(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1

InChI Key

UMHQGTXAIQNRHZ-UNMCSNQZSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@@H](C3=CC=CC=C3)C(=O)O)O

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O

synonyms

beta-Hydroxy-beta-methyl-alpha-phenyl-(1,1'-biphenyl)-4-propanoic acid, (R',R')-DL-

Origin of Product

United States

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